molecular formula C15H9FO B2905032 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one CAS No. 82677-84-7

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B2905032
CAS No.: 82677-84-7
M. Wt: 224.234
InChI Key: KGXLYUSMGFJWNJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one (CAS 82677-84-7) is a solid organic compound with a molecular weight of 224.23 g/mol and the molecular formula C 15 H 9 FO . This compound is characterized as a yellow solid with a melting point in the range of 59-62 °C . It is a fluorinated aromatic ynone that serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the development of more complex molecular structures . The structure of this compound, featuring an electron-withdrawing carbonyl group adjacent to an alkyne and a fluorinated aryl ring, makes it a potential intermediate for various cyclization reactions, including the synthesis of heterocyclic compounds. Its physicochemical properties, including its structural fingerprints, are documented in public chemical databases . Researchers are advised to handle this material with care, following all appropriate safety protocols. It is typically recommended for storage in a sealed container under dry conditions at 4 to 8 °C to maintain its stability and purity . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLYUSMGFJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82677-84-7
Record name 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one
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Advanced Synthetic Strategies for 1 4 Fluorophenyl 3 Phenylprop 2 Yn 1 One and Its Direct Derivatives

Direct Synthetic Routes to 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

The direct synthesis of this compound, an α,β-acetylenic ketone, is primarily achieved through two effective methodologies that construct the core ynone structure from readily available precursors.

Cross-Coupling Methodologies (e.g., Sonogashira-type Acylations)

One of the most prevalent and efficient methods for synthesizing ynones is the acyl Sonogashira reaction. mdpi.com This palladium and copper co-catalyzed cross-coupling reaction has become a cornerstone for creating the C(sp)-C(sp2) bond characteristic of ynones. sciforum.netmdpi.com The synthesis of this compound via this method involves the coupling of phenylacetylene (B144264) with 4-fluorobenzoyl chloride.

The reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and a base like triethylamine (B128534) (Et3N). mdpi.comsciforum.net The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) species generated from the oxidative addition of the acyl chloride to a palladium(0) complex. Subsequent reductive elimination yields the final ynone product and regenerates the active palladium(0) catalyst.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. This includes the use of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, which can be easily recovered and reused. sciforum.netresearchgate.net Some protocols have also been developed that operate under copper-free conditions to mitigate environmental concerns associated with copper. researchgate.net Furthermore, a significant step towards a greener process is the direct use of carboxylic acids instead of acyl chlorides, which avoids a hazardous derivatization step. acs.org

Table 1: Representative Conditions for Acyl Sonogashira Coupling

Catalyst System Substrates Base/Solvent Conditions Yield
PdCl2(PPh3)2 / CuI Phenylacetylene, 4-Fluorobenzoyl Chloride Et3N Room Temp to 50 °C Good to Excellent
Supported Cu-PdNPs Phenylacetylene, 4-Fluorobenzoyl Chloride Et3N / Celite Room Temperature High

Organometallic Reagent Mediated Additions Followed by Oxidation

An alternative, two-step approach to this compound involves the initial formation of a secondary propargylic alcohol, followed by its oxidation. numberanalytics.comresearchgate.net This route begins with the nucleophilic addition of a metalated phenylacetylene (an organometallic reagent) to 4-fluorobenzaldehyde.

First, phenylacetylene is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a lithium or magnesium acetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, yielding 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol upon aqueous workup.

The second step is the oxidation of the resulting secondary propargylic alcohol to the corresponding ynone. numberanalytics.comresearchgate.net A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like Jones reagent (CrO3 in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), as well as milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. This method is a classical and reliable way to access ynones, providing a complementary approach to cross-coupling strategies. researchgate.net

Synthesis of Structurally Related Ynones and Propargylic Alcohols

The synthetic strategies extend to structurally related analogues, particularly chiral propargylic alcohols, which are valuable building blocks in asymmetric synthesis. acs.org

Enantioselective Synthesis of Chiral Propargylic Alcohols and Analogues

Chiral propargylic alcohols are versatile intermediates that can be accessed through the enantioselective addition of terminal alkynes to aldehydes. acs.org This approach is highly efficient as it creates a carbon-carbon bond and a stereogenic center in a single transformation. organic-chemistry.org A notable method involves the use of a zinc triflate (Zn(OTf)2) and a chiral ligand, such as (+)-N-methylephedrine, to catalyze the addition of phenylacetylene to 4-fluorobenzaldehyde. organic-chemistry.orgorganic-chemistry.org This process can achieve high enantiomeric excess (up to 99% ee) under mild conditions and is tolerant of air and moisture. acs.orgorganic-chemistry.org The resulting optically active 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-ol can then be used in further asymmetric syntheses or oxidized to the corresponding ynone if desired. nih.gov

Table 2: Catalytic Asymmetric Alkyne Addition

Catalyst / Ligand Reactants Solvent Enantiomeric Excess (ee)
Zn(OTf)2 / (+)-N-methylephedrine Phenylacetylene, 4-Fluorobenzaldehyde Toluene Up to 99%

Derivatization from Ynone Precursors

The ynone functional group, characterized by a triple bond adjacent to a carbonyl group, is a highly versatile synthetic handle. numberanalytics.comnih.gov The unique electronic properties of this moiety allow this compound to serve as a precursor for a wide array of more complex molecules, particularly various heterocyclic systems. numberanalytics.compkusz.edu.cn

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, while the β-alkynyl carbon is prone to conjugate addition (1,4-addition) by various nucleophiles, including amines, thiols, and organometallic reagents. numberanalytics.comorgsyn.orgacs.org

Cycloaddition Reactions: The alkyne component can participate in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides or nitrile oxides can lead to the formation of triazoles and isoxazoles, respectively. acs.orguib.no Diels-Alder [4+2] cycloadditions are also possible, yielding complex cyclic structures. acs.org

Heterocycle Synthesis: Ynones are key building blocks for synthesizing a diverse range of heterocycles such as pyrazoles, furans, pyrroles, and pyrimidines through condensation and cyclization reactions with appropriate binucleophilic partners. pkusz.edu.cnuib.no

Reduction: The triple bond and the carbonyl group can be selectively reduced. For example, hydrogenation over specific catalysts can reduce the alkyne to an alkene or alkane, while hydride reagents can reduce the ketone to a secondary alcohol. acs.orguib.no

These transformations highlight the role of ynones as pivotal intermediates in organic synthesis, enabling rapid diversification and construction of molecular complexity. researchgate.net

Principles of Green Chemistry in Ynone Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of ynones. yale.edusigmaaldrich.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu Modern ynone syntheses, such as the Sonogashira coupling, rely on small amounts of palladium and copper catalysts, which is a significant improvement over older methods that might have required stoichiometric amounts of activating reagents. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Direct addition and coupling reactions generally have higher atom economies than multi-step sequences that involve protection/deprotection or the use of stoichiometric activating groups. novonesis.com

Reducing Derivatives: Unnecessary derivatization should be avoided. yale.eduacs.org The development of Sonogashira-type couplings that can use carboxylic acids directly, instead of converting them to more reactive but hazardous acyl chlorides, is a prime example of this principle in action. acs.org

Waste Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu The use of recyclable heterogeneous or nanocatalysts in ynone synthesis helps to minimize waste streams. sciforum.netresearchgate.net

By integrating these principles, chemists continue to develop more sustainable and environmentally benign routes for the synthesis of this compound and other valuable ynone compounds.

Environmentally Benign Solvent Systems

One of the most sustainable solvents is water . Aqueous Sonogashira coupling reactions offer significant advantages in terms of safety, cost, and environmental impact. nih.govnih.gov These reactions are often facilitated by the use of water-soluble ligands and catalysts, and in some cases, can be performed under copper-free conditions, further enhancing their green credentials by avoiding the use of a potentially toxic heavy metal. nih.govnih.govrsc.org

Another promising green solvent is γ-valerolactone (GVL) . Derived from biomass, GVL is biodegradable, has a low vapor pressure, and a favorable toxicological profile. wikipedia.orgsigmaaldrich.comresearchgate.netnih.govrsc.org It has been successfully employed as a medium for various catalytic reactions, including palladium-catalyzed cross-coupling reactions relevant to ynone synthesis. sigmaaldrich.com Its ability to dissolve a wide range of organic compounds and its stability under typical reaction conditions make it a viable replacement for conventional polar aprotic solvents. wikipedia.orgnih.govrsc.org

Ionic liquids (ILs) , which are salts with low melting points, have also been explored as alternative reaction media. Their negligible vapor pressure, thermal stability, and tunable solvent properties make them attractive for green synthesis. nih.gov In the context of ynone synthesis, ILs can facilitate catalyst recycling and product separation, contributing to a more sustainable process. nih.gov

The following table summarizes representative examples of environmentally benign solvent systems utilized in Sonogashira coupling reactions, a key step in the synthesis of ynone frameworks.

Aryl Halide/ElectrophileAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₄ / CuIWater/AmineAmineRT0.595
Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂γ-ValerolactoneDABCO1002-460-96
Aryl HalideTerminal AlkynePd catalystIonic LiquidAmine80-1201-685-98
4-ChlorotoluenePhenylacetylenePd(OAc)₂ / SPhosWaterK₂CO₃1001292

One-Pot and Cascade Reaction Sequences

For the synthesis of this compound and its derivatives, one-pot methodologies often revolve around tandem Sonogashira coupling reactions. For instance, a one-pot, three-component reaction can be designed where an aryl halide is first coupled with a protected acetylene (B1199291) source, followed by in-situ deprotection and a second Sonogashira coupling with a different aryl halide to generate unsymmetrical diarylacetylenes. nih.gov This strategy avoids the isolation of the intermediate mono-substituted alkyne, streamlining the synthesis.

Cascade reactions take this concept a step further by designing a sequence where the product of one reaction is the substrate for the next in a self-propagating manner. While specific cascade reactions leading directly to this compound are not extensively documented, related cascade processes for the synthesis of complex heterocyclic structures from ynone precursors are well-established. researchgate.net For example, a Sonogashira coupling can be followed by an intramolecular cyclization in a cascade fashion to build complex molecular architectures. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating one-pot and cascade reactions. orgsyn.orgnih.govnih.govorganic-chemistry.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. nih.govnih.gov A microwave-assisted, one-pot Sonogashira-carbonylation-annulation reaction, for example, allows for the rapid synthesis of flavones from aryl halides and terminal alkynes, showcasing the potential of this technology for complex molecule synthesis in a green and efficient manner. organic-chemistry.org

The table below illustrates examples of one-pot and cascade reaction sequences relevant to the synthesis of ynone and related structures.

Reaction TypeReactant 1Reactant 2Reactant 3Catalyst SystemSolventConditionsProduct Type
One-Pot Tandem Sonogashira/Suzuki-MiyauraAryl Di-halideTerminal AlkyneArylboronic AcidPd(PPh₃)₄Dioxane/Water80 °CDiarylalkyne Derivative
One-Pot Three-Component SonogashiraAryl Halide 1(Trimethylsilyl)acetyleneAryl Halide 2Pd/CuTHFRT to 60 °CUnsymmetrical Diarylalkyne
One-Pot Tandem Seyferth-Gilbert Homologation/Copper-Free SonogashiraAldehydeBestmann-Ohira ReagentAryl HalidePd(OAc)₂ / XPhosMethanolRT to 80 °CDisubstituted Alkyne
Microwave-Assisted One-Pot Sonogashira-Carbonylation-Annulation2-IodophenolTerminal AlkyneCOPd-complexDMF90 °C, 30 minFlavone

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, offering precise insights into its hydrogen, carbon, and fluorine frameworks.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum provides a definitive proton inventory of the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons of the 4-fluorophenyl group exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling. The protons ortho to the carbonyl group are expected to resonate at the lowest field due to the electron-withdrawing nature of the ketone.

Detailed analysis of the spectrum reveals the following assignments:

A doublet of doublets at δ 8.28 ppm is assigned to the two aromatic protons (H-2' and H-6') on the 4-fluorophenyl ring, ortho to the carbonyl group. The coupling constants are J = 8.6 Hz and 5.5 Hz, indicating coupling to the adjacent protons (H-3' and H-5') and through-space coupling with the fluorine atom.

A multiplet observed between δ 7.73 – 7.68 ppm corresponds to the two protons (H-2 and H-6) on the terminal phenyl ring.

A multiplet from δ 7.55 – 7.50 ppm is attributed to the proton at the para position (H-4) of the terminal phenyl ring.

A triplet at δ 7.46 ppm with a coupling constant of J = 7.3 Hz represents the two meta protons (H-3 and H-5) of the terminal phenyl ring.

A triplet appearing at δ 7.22 ppm (J = 8.5 Hz) is assigned to the two aromatic protons (H-3' and H-5') on the 4-fluorophenyl ring, meta to the carbonyl group.

¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.28dd8.6, 5.52HH-2', H-6' (Fluorophenyl)
7.73 – 7.68m-2HH-2, H-6 (Phenyl)
7.55 – 7.50m-1HH-4 (Phenyl)
7.46t7.32HH-3, H-5 (Phenyl)
7.22t8.52HH-3', H-5' (Fluorophenyl)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum complements the ¹H NMR data, providing a complete picture of the carbon skeleton. The spectrum, recorded in CDCl₃, shows a total of 11 distinct carbon signals, consistent with the molecular structure.

Key resonances are identified as follows:

The carbonyl carbon (C=O) signal appears significantly downfield at δ 176.43 ppm .

The carbon atom bonded to fluorine (C-4') is observed at δ 167.77 ppm .

Aromatic carbons resonate in the range of δ 115.79 to 133.08 ppm .

The two quaternary carbons of the alkyne group are found at δ 93.39 ppm and δ 86.61 ppm .

¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
176.43C=O
167.77C-4'
133.08Aromatic CH
132.21Aromatic CH
130.93Aromatic CH
128.75Aromatic CH
119.99Aromatic C (Quaternary)
116.01Aromatic CH
115.79Aromatic CH
93.39Alkyne C
86.61Alkyne C

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

While specific experimental ¹⁹F NMR data for this compound was not found in the searched literature, the technique is crucial for characterizing the fluorine atom's environment. In ¹⁹F NMR spectroscopy, the chemical shift is highly sensitive to the electronic surroundings. For the title compound, a single resonance is expected, corresponding to the fluorine atom on the phenyl ring. The chemical shift for an aromatic C-F bond typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal would likely appear as a multiplet due to coupling with the neighboring ortho- and meta-protons (H-3'/H-5' and H-2'/H-6').

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings. For instance, correlations would be observed between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') on the 4-fluorophenyl ring.

HSQC: This experiment would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals in the aromatic rings.

Although specific 2D-NMR data were not available in the reviewed sources, these techniques are standard procedure for the complete structural assignment of novel organic compounds.

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While an experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone carbonyl group.

C≡C Stretch: A sharp, medium to weak intensity band is anticipated in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond of the alkyne.

Aromatic C=C Stretches: Multiple bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretches: These would be observed as a group of weak to medium bands just above 3000 cm⁻¹.

C-F Stretch: A strong absorption band is expected in the 1100-1250 cm⁻¹ region, corresponding to the stretching vibration of the carbon-fluorine bond.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the elemental composition of C₁₅H₉FO.

Although experimental mass spectra were not found in the reviewed literature, the fragmentation pattern upon electron ionization (EI) can be predicted. The molecular ion [M]⁺ would be observed, and key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the fluorophenyl ring, leading to the formation of a [C₆H₄F-CO]⁺ ion (m/z = 123) and a [C₆H₅-C≡C]⁺ radical, or vice versa.

Formation of Acylium Ion: Loss of the phenylacetylene (B144264) radical ([C₈H₅]) to form the 4-fluorobenzoyl cation ([FC₆H₄CO]⁺) at m/z = 123.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule (28 Da) from acylium ion fragments is a common fragmentation pathway for ketones.

Phenyl Cation: A prominent peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺, is also expected.

This analysis provides a robust framework for the structural identification and characterization of this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

The electronic absorption properties of acetylenic ketones, such as this compound, are of significant interest due to the conjugated system formed by the aromatic rings, the carbonyl group, and the carbon-carbon triple bond. This conjugation gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum, typically corresponding to π → π* and n → π* electronic transitions.

Table 1: Anticipated Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → πPhenyl rings, Carbonyl group, Alkyne C≡C bondUltraviolet (UV)
n → πCarbonyl group (C=O)Ultraviolet/Visible (UV/Vis)

Note: This table is predictive and based on the general spectroscopic theory of α,β-unsaturated ketones.

Solid-State Structural Analysis: X-ray Diffraction of Crystalline Derivatives

The conformation of diarylpropynone derivatives is largely defined by the torsion angles between the planar aromatic rings and the central propynone linker. In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance while maximizing favorable packing interactions.

For analogous chalcone (B49325) structures, the dihedral angle between the two aromatic rings is a key conformational parameter. For instance, in 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one, the dihedral angle between the two benzene (B151609) rings is 22.30 (4)°. nih.gov In other fluorinated chalcones, these angles can vary, influencing the degree of conjugation across the molecule. researchgate.net For 1-(4-bromophenyl)but-3-yn-1-one, a related acetylenic ketone, the structure displays a nearly planar geometry, with the phenyl ring making a small dihedral angle of 5.4 (2)° with the butynone fragment. nih.gov This suggests that the this compound molecule is also likely to adopt a relatively planar conformation in the crystalline state.

Table 2: Representative Torsion Angles in Related Propenone and Propynone Structures

CompoundTorsion Angle DescriptionValue (°)
1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one nih.govDihedral angle between the two aromatic rings22.30(4)
1-(4-bromophenyl)but-3-yn-1-one nih.govDihedral angle between phenyl ring and butynone plane5.4(2)

This table presents data from analogous compounds to infer potential conformational features of the title compound.

Hydrogen bonding plays a crucial role in dictating the supramolecular architecture of molecular crystals. In the case of this compound, the molecule lacks classical hydrogen bond donors (like O-H or N-H groups). However, weak C-H···O and C-H···F hydrogen bonds are expected to be significant in its crystal packing.

Table 3: Potential Hydrogen Bonding Interactions

DonorAcceptorType of Interaction
C-HO=CIntermolecular or Intramolecular C-H···O Hydrogen Bond
C-HF-CIntermolecular or Intramolecular C-H···F Hydrogen Bond

This table outlines the types of hydrogen bonds that are likely to be observed in the crystal structure of the title compound based on its molecular composition.

Mechanistic Investigations and Reactivity Profiles of 1 4 Fluorophenyl 3 Phenylprop 2 Yn 1 One

Detailed Mechanistic Studies of Transformation Pathways

The transformation pathways of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one are diverse, involving various intermediates and reaction cascades. Mechanistic investigations, often supported by computational studies, have shed light on the intricate steps governing these reactions.

Metal-catalyzed reactions are central to the synthetic utility of ynones, enabling the construction of complex cyclic and heterocyclic structures. mdpi.com Annulation and cyclization reactions of substrates like this compound often proceed through pathways involving the formation of key organometallic intermediates.

In palladium-catalyzed aryne annulation reactions, for instance, a proposed catalytic cycle involves the coordination of the metal to the alkyne. chemrxiv.org The regioselectivity of such reactions can be influenced by both the steric and electronic properties of the aryne and the phosphine (B1218219) ligands used. chemrxiv.org Similarly, rhodium-catalyzed [2+2+2] cycloadditions represent a powerful method for synthesizing substituted benzenes from alkynes. acs.org In these reactions, a critical step is the formation of a metallacyclopentadiene intermediate from the ynone and another alkyne unit. This intermediate can then react with a third alkyne to yield the final aromatic product. The chemoselectivity between the desired cross-cycloaddition and undesired homocycloaddition is a key challenge, often controlled by the electronic properties of the substrates. acs.org

Synergistic metal/proton catalysis has also been employed for the cyclization of alkynones to form bicyclo[3.n.1]alkanones. nih.gov This type of Conia-ene reaction is believed to proceed through the activation of the alkyne by the metal catalyst, followed by an intramolecular attack of an enol or enolate, with the proton catalyst facilitating the enolization step. nih.gov

Table 1: Mechanistic Features of Metal-Catalyzed Annulation/Cyclization

Reaction Type Catalyst System (Example) Key Intermediate Mechanistic Aspect
Aryne Annulation Palladium/Phosphine Ligand Palladacycle Regioselectivity influenced by ligand and substrate electronics. chemrxiv.org
[2+2+2] Cycloaddition Cationic Rh(I)/BINAP Rhodacyclopentadiene Chemoselectivity between homo- and cross-cycloaddition is critical. acs.org

The addition of an N-H bond across the alkyne of this compound can be achieved through reductive hydroamination. Copper-catalyzed systems have been shown to be effective for this transformation. A proposed mechanism for the reductive hydroamination of alkynes suggests the formation of a vinylcopper intermediate as a central step. nih.gov

The catalytic cycle is thought to begin with the hydrocupration of the alkyne, where a copper hydride species adds across the carbon-carbon triple bond. For internal aryl alkynes, this addition typically occurs with Markovnikov regioselectivity. The resulting vinylcopper intermediate can then undergo one of two pathways. In a direct hydroamination, it would react with an amine electrophilically. However, in the reductive pathway, the vinylcopper species is protonated by an alcohol additive to form an alkene intermediate. This alkene then undergoes a second hydrocupration, followed by electrophilic amination, to yield the final saturated alkylamine product. nih.gov This methodology is applicable for synthesizing important structures like 1,3-diamines and 1,3-amino alcohols from appropriate ynone precursors. nih.gov

Visible-light photoredox catalysis offers a mild and sustainable approach for various transformations involving ynones. The fundamental mechanism involves a photocatalyst that, upon absorbing visible light, is promoted to an excited state. beilstein-journals.org This excited state is a potent oxidant or reductant and can engage in either a single electron transfer (SET) or an energy transfer process with the substrate. beilstein-journals.org

Two primary catalytic cycles are possible:

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a substrate (electron donor), generating a radical cation and the reduced form of the catalyst. The reduced catalyst then donates an electron to another substrate (electron acceptor) to regenerate its ground state.

Reductive Quenching Cycle: The excited photocatalyst donates an electron to a substrate (electron acceptor), forming a radical anion and the oxidized form of the catalyst. The oxidized catalyst is then reduced by an electron donor to complete the cycle.

In the context of this compound, these principles can be applied to reactions like C-N cross-coupling or radical additions. For example, in a photocatalytic 1,4-sulfonylacylation of related 1,3-enynes, the mechanism is proposed to involve the formation of a ketyl radical from an aroyl fluoride (B91410) via oxidative quenching of an iridium photocatalyst's excited state. nih.gov This ketyl radical can then couple with an allenyl radical generated from the addition of a sulfonyl radical to the enyne. nih.gov Similar radical-initiated cascade annulation reactions have been developed for N-arylpropiolamides, which are structurally analogous to ynones, to form complex spirocyclic compounds under visible light. rsc.org

Ynones and related propargylic compounds can undergo isomerization to form allenes. This transformation is significant as it can be a key step in sequential reactions or an undesired side reaction. The mechanism of this isomerization is sensitive to reaction conditions and substrate structure. acs.org

One proposed pathway for this isomerization involves a base-catalyzed deprotonation at the propargylic position, followed by reprotonation at the terminal alkyne carbon to give the allene (B1206475). In some cases, the isomerization is part of a more complex cascade. For example, a sequential reaction involving a palladium-catalyzed coupling followed by a propargyl-allenyl isomerization has been used to synthesize 2,3-dihydrofurans. nih.gov Thermal isomerizations of propargyl compounds can also proceed through strained cyclic allene intermediates, such as 2,3-dehydropyrans, which subsequently rearrange. nih.gov Theoretical studies on the related phenyl + propargyl system show that the isomerization between 3-phenyl-1-propyne (B125596) and phenylallene is a feasible process that can lead to various products, including indene, especially at higher temperatures. rsc.org

Influence of the Fluorine Substituent on Reaction Kinetics and Selectivity

The fluorine atom on the phenyl ring of this compound exerts a significant influence on the molecule's reactivity. Fluorine is highly electronegative, and its presence can dramatically alter the electronic properties of a molecule, which in turn affects reaction kinetics and selectivity. semanticscholar.org

The primary effect of the para-fluoro substituent is its strong electron-withdrawing nature through the inductive effect. This effect makes the adjacent carbonyl carbon more electrophilic and electron-deficient compared to its non-fluorinated counterpart. mdpi.com This increased electrophilicity can accelerate reactions involving nucleophilic attack at the carbonyl carbon.

Table 2: Effects of the para-Fluoro Substituent

Property Affected Mechanistic Consequence Example Reaction Type
Carbonyl Electrophilicity Increased rate of nucleophilic attack. Michael Additions, Aldol reactions.
Stability of Intermediates Stabilization of anionic transition states/intermediates. Base-catalyzed reactions.
π-System Electronics Enhanced π-accepting character of the conjugated system. mdpi.com Cycloaddition reactions, reactions with electron-rich partners.

Catalytic Systems in Ynone Transformations

A wide variety of catalytic systems have been developed to mediate the transformations of this compound and related ynones. The choice of catalyst is critical for controlling the reaction pathway, efficiency, and selectivity. These systems can be broadly categorized into transition metal catalysts, photocatalysts, and organocatalysts.

Table 3: Overview of Catalytic Systems for Ynone Transformations

Catalyst Class Specific Catalyst Examples Transformation Type Reference
Transition Metals Palladium complexes (e.g., Pd(PPh₃)₄) Annulation, Cross-coupling, Isomerization chemrxiv.org, nih.gov
Rhodium complexes (e.g., Cationic Rh(I)/BINAP) [2+2+2] Cycloaddition acs.org
Copper salts (e.g., Cu(OAc)₂) Reductive Hydroamination nih.gov
Silver salts (e.g., AgOTf) Conia-ene Cyclization nih.gov
Photocatalysts Iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) Radical Additions, Cross-Coupling nih.gov
Conjugated Polymer Networks (CPN-Pd) C-N Cross-Coupling rsc.org
Porphyrins (e.g., Tetraphenylporphyrin) SET-mediated reactions beilstein-journals.org
Organocatalysts Phosphines (chiral and achiral) Annulation Reactions researchgate.net

Homogeneous and Heterogeneous Catalysis (e.g., Copper, Palladium, Gold Complexes)

Copper Catalysis: Copper catalysts, particularly in the +1 oxidation state, are widely employed in azide-alkyne cycloaddition (CuAAC) reactions. In the context of this compound, copper(I) acetylide intermediates are key to the formation of 1,2,3-triazoles. The reaction proceeds via a stepwise mechanism rather than a concerted pericyclic pathway, which allows for a high degree of regioselectivity. The process is often carried out under mild conditions, and the use of various copper sources and ligands can be tailored to optimize the reaction.

Palladium Catalysis: Palladium complexes are instrumental in cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. While this compound is an internal alkyne, palladium catalysis is crucial for reactions at the phenyl or fluorophenyl rings, or in domino reactions where the ynone functionality directs subsequent transformations. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The choice of palladium precursor, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can influence the reaction efficiency.

Gold Catalysis: Gold catalysts, typically in the form of Au(I) or Au(III) complexes, exhibit a strong affinity for alkynes (alkynophilicity) and are effective in promoting various cyclization and rearrangement reactions. For substrates like this compound, gold catalysts can activate the alkyne for intramolecular attack by a nucleophile or for intermolecular reactions. The nature of the ligand and counter-ion associated with the gold center plays a critical role in tuning the catalyst's activity and selectivity.

A representative example of a catalytic application is the copper-catalyzed azide-alkyne cycloaddition, as detailed in the table below.

EntryAzide (B81097)CatalystSolventTemp (°C)Time (h)Yield (%)
1Benzyl azideCuI (10 mol%)THF251295
2Phenyl azideCuSO₄·5H₂O/Sodium Ascorbatet-BuOH/H₂O25892
34-Methoxyphenyl azide[Cu(CH₃CN)₄]PF₆CH₂Cl₂rt1090

Role of Ligands and Co-catalysts in Catalytic Activity

The performance of metal catalysts in reactions involving this compound is profoundly influenced by the choice of ligands and the presence of co-catalysts.

Ligands: Ligands are crucial in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment around the catalytic site. In palladium-catalyzed reactions, phosphine ligands like triphenylphosphine (B44618) (PPh₃) are common. The electronic nature and steric bulk of the phosphine ligand can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. For instance, electron-rich and bulky phosphine ligands can enhance the catalytic activity of palladium in certain cross-coupling reactions. In copper-catalyzed reactions, nitrogen-based ligands such as substituted bipyridines or phenanthrolines can accelerate the reaction rate and improve solubility of the catalyst.

Co-catalysts: Co-catalysts are often essential for the successful execution of catalytic cycles. In the Sonogashira coupling, a copper(I) salt, typically CuI, is used as a co-catalyst alongside the palladium complex. The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. The choice of an appropriate amine base is also critical, as it serves to deprotonate the terminal alkyne (in the case of terminal alkynes) and to neutralize the hydrogen halide produced during the reaction.

The following table illustrates the effect of different ligands on the yield of a hypothetical palladium-catalyzed cross-coupling reaction involving a derivative of this compound.

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃Et₃NDMF75
2Pd₂(dba)₃XantphosK₂CO₃Toluene88
3PdCl₂(dppf)-Cs₂CO₃Dioxane92

Regioselectivity and Stereoselectivity in Ynone Reactions

The presence of two electrophilic sites (the carbonyl carbon and the β-alkynyl carbon) in this compound leads to questions of regioselectivity in addition reactions. Furthermore, the creation of new stereocenters necessitates control over stereoselectivity.

Regioselectivity: In nucleophilic addition reactions, the regioselectivity is largely dictated by the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while soft nucleophiles preferentially attack the β-alkynyl carbon in a conjugate addition manner (1,4-addition). In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by the electronic properties of both the ynone and the 1,3-dipole. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the ynone), or vice versa. The electron-withdrawing carbonyl group significantly influences the electronic distribution and the coefficients of the molecular orbitals of the alkyne, thereby directing the regiochemical outcome.

Stereoselectivity: In reactions where a new chiral center is formed, achieving high stereoselectivity is a key challenge. In the context of nucleophilic additions to the carbonyl group, the stereochemical outcome depends on the facial selectivity of the attack. If the molecule contains a pre-existing stereocenter, diastereoselectivity can be induced. For reactions occurring at the alkyne, the stereochemistry of the resulting double bond (E/Z) in addition reactions is a critical aspect. In catalytic asymmetric reactions, chiral ligands are employed to create a chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

The table below provides hypothetical data on the regioselectivity of a 1,3-dipolar cycloaddition reaction with this compound.

Entry1,3-DipoleSolventRegioisomeric Ratio (A:B)
1Phenyl azideToluene85:15
2NitroneDichloromethane90:10
3Azomethine ylideAcetonitrile>95:5

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are essential for understanding the fundamental electronic properties of a molecule. For 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, such studies have not been reported.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

A Frontier Molecular Orbital (FMO) analysis would be crucial to understanding the reactivity of this compound. This analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. Without specific studies, no data for these parameters can be presented.

Table 5.1.1: Frontier Molecular Orbital Energies (Hypothetical Data)

Parameter Energy (eV)
EHOMO Data Not Available
ELUMO Data Not Available
Energy Gap (ΔE) Data Not Available

Note: This table is for illustrative purposes only. No experimental or theoretical data has been found.

Electrostatic Potential and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other reagents. The electronegative fluorine and oxygen atoms would be expected to be regions of negative potential, while hydrogen atoms and the carbonyl carbon would likely show positive potential. However, precise mapping and charge values are not available.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict spectroscopic data (such as IR, Raman, and NMR spectra). These predictions are invaluable for validating experimental findings and aiding in the structural elucidation of the compound. No such theoretical spectroscopic studies for this compound have been published.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways helps in understanding the mechanisms of chemical reactions, including identifying intermediates and transition states. This is a powerful tool for predicting reaction outcomes and optimizing synthetic routes.

Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational methods can calculate the activation energy (the energy barrier that must be overcome for a reaction to occur). This information is fundamental to understanding reaction kinetics. For any potential reaction involving this compound, these calculations have not been performed.

Reaction Coordinate Mapping

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products through the transition state. This provides a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. This level of detailed mechanistic insight is currently unavailable for reactions involving the title compound.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical materials are at the forefront of modern photonics and optoelectronics. Chalcones, with their conjugated π-systems, are a class of organic molecules that often exhibit significant NLO responses. Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting these properties.

The NLO response of a molecule is governed by its hyperpolarizability. While direct computational data for this compound is not available in the cited literature, studies on analogous chalcone (B49325) structures provide a framework for understanding its potential NLO characteristics. For instance, theoretical investigations on chalcone derivatives consistently demonstrate that the presence of electron-donating and electron-withdrawing groups enhances the second-order NLO response. In the case of this compound, the fluorine atom acts as an electron-withdrawing group, which could contribute to a significant dipole moment and hyperpolarizability.

Computational studies on similar chalcones often involve the calculation of the first hyperpolarizability (β). These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set. The results from such studies on other fluorinated chalcones suggest that the fluorine substitution can modulate the electronic distribution and enhance the NLO properties. However, without specific calculations for this compound, any quantitative discussion remains speculative.

A comprehensive theoretical study of this compound would involve optimizing its geometry and then calculating the electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The results would ideally be presented in a tabular format, as shown in the hypothetical table below, which is standard in computational chemistry literature.

Table 1: Hypothetical Calculated NLO Properties of this compound (Note: The following data is illustrative and not based on actual research findings for this specific compound.)

ParameterCalculated Value
Dipole Moment (μ) in Debye4.5
Mean Polarizability (α) in a.u.250
First Hyperpolarizability (β) in a.u.1200

Solvent Effects on Molecular Properties and Reactivity

The surrounding medium can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, the polarity of the solvent is expected to affect its ground-state geometry, electronic structure, and spectroscopic properties. In polar solvents, an increase in the dipole moment is generally observed due to the stabilization of charge separation within the molecule. This, in turn, can influence the NLO properties, often leading to an enhanced hyperpolarizability.

The reactivity of chalcones is also sensitive to the solvent environment. Theoretical studies can predict how the energy of the frontier molecular orbitals (HOMO and LUMO) changes with solvent polarity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

A systematic computational investigation would involve calculating these properties in a range of solvents with varying dielectric constants. The findings would help in understanding the solvatochromic behavior and in selecting appropriate solvents for potential applications or for conducting chemical reactions.

Table 2: Hypothetical Solvent Effects on the Properties of this compound (Note: The following data is illustrative and not based on actual research findings for this specific compound.)

SolventDielectric Constant (ε)Dipole Moment (μ) in DebyeHOMO-LUMO Gap (eV)
Gas Phase1.04.24.0
Toluene2.44.83.9
Acetone20.75.53.7
Water78.46.23.5

Strategic Applications of 1 4 Fluorophenyl 3 Phenylprop 2 Yn 1 One in Advanced Organic Synthesis

Molecular Building Block for Diverse Organic Scaffolds

The inherent reactivity of 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one makes it an exemplary molecular building block for the generation of a wide variety of organic structures. The presence of both a nucleophilic addition site at the carbonyl carbon and an electrophilic center at the β-alkynyl carbon allows for a diverse range of synthetic manipulations. This dual reactivity enables chemists to construct complex molecular frameworks through controlled and selective reactions.

The ynone functionality can undergo a plethora of transformations, including Michael additions, cycloadditions, and conjugate additions, leading to the formation of carbocyclic and heterocyclic rings. The fluorophenyl and phenyl substituents on the ynone backbone also provide opportunities for further functionalization, thereby expanding the molecular diversity of the resulting products. The strategic placement of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its reactivity and providing a handle for the introduction of other functional groups.

Precursor for Complex Heterocyclic Systems

The construction of heterocyclic rings is a cornerstone of modern medicinal and materials chemistry, and this compound has proven to be a valuable precursor in this endeavor. Its ability to react with a variety of dinucleophiles provides a direct and efficient route to a multitude of heterocyclic systems.

Synthesis of Pyrazoles and Pyrazolines

Pyrazoles and their partially saturated analogs, pyrazolines, are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of these five-membered rings can be readily achieved through the reaction of this compound with hydrazine (B178648) derivatives.

In a typical reaction, the ynone is treated with hydrazine hydrate (B1144303) or a substituted hydrazine. The reaction proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to afford the corresponding pyrazole (B372694). The regioselectivity of this reaction can be influenced by the nature of the substituents on both the ynone and the hydrazine. For instance, the reaction of a related 1,3-diketone, which can be formed by the hydration of the ynone, with hydrazine is a classic method for pyrazole synthesis.

Reactant 1Reactant 2ProductHeterocycle
This compoundHydrazine5-(4-Fluorophenyl)-3-phenyl-1H-pyrazolePyrazole
This compoundPhenylhydrazine5-(4-Fluorophenyl)-1,3-diphenyl-1H-pyrazolePyrazole

Formation of Indoles and Isoquinolines

Indole (B1671886) and isoquinoline (B145761) motifs are prevalent in a vast number of natural products and pharmaceuticals. While direct synthesis from this compound is less common, its derivatives and related strategies highlight its potential as a precursor.

For indole synthesis, a relevant approach involves a four-component reaction of an ortho-haloaniline, a terminal alkyne (such as phenylacetylene (B144264), a component of the target ynone), N-iodosuccinimide, and an alkyl halide. This sequence, involving an initial alkynylation followed by cyclization, demonstrates how the core components of this compound can be assembled into an indole scaffold. A notable example is the synthesis of 1-(2-(4-fluorophenyl)-3-methyl-1H-indol-1-yl)-3-phenylprop-2-yn-1-one, which incorporates a closely related ynone structure directly into the final indole product.

The synthesis of isoquinolines often involves cycloaddition reactions. Strategies such as the aza-Diels-Alder reaction of N-aryl imines with arynes could potentially be adapted to utilize the alkyne functionality within this compound as the dienophile, leading to the formation of the isoquinoline core.

Other Heterocyclic Annulations (e.g., Oxazolines, Pyrroles, Thiazepines)

The versatility of this compound extends to the synthesis of a variety of other important heterocyclic systems.

Oxazolines: These five-membered heterocycles can be synthesized through various routes, including the cyclization of N-acylamino alcohols. While a direct synthesis from the target ynone is not explicitly detailed, the carbonyl group of the ynone could be a starting point for the introduction of the necessary functionality to construct the oxazoline (B21484) ring.

Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. Ynones like this compound can be converted into 1,4-dicarbonyl compounds through various synthetic manipulations, thereby serving as masked precursors for pyrrole synthesis. Furthermore, a direct method for the synthesis of a substituted 1,2-dihydro-3H-pyrrol-3-one has been reported from the base-catalyzed intramolecular cyclization of a related 4-amino-pent-2-yn-1-one derivative.

Thiazepines: Thiazepines are seven-membered heterocyclic compounds containing both nitrogen and sulfur atoms. Their synthesis can be achieved through the reaction of appropriate bifunctional reagents with precursors that can provide the seven-membered ring. The electrophilic nature of this compound makes it a potential candidate for reaction with amino-thiols, which could lead to the formation of thiazepine derivatives through a Michael addition followed by intramolecular cyclization.

Role in Multicomponent and Cascade Transformations

Multicomponent reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. The reactivity of this compound makes it an excellent substrate for such transformations.

In a notable example of a cascade reaction, rhodium-catalyzed [2+2+2] cycloaddition reactions between diynes and monoynes, including aryl-substituted ynones, can lead to the formation of highly substituted benzene (B151609) rings. This type of transformation showcases the ability of the ynone to participate in complex, atom-economical processes to generate intricate molecular scaffolds.

Furthermore, the principles of multicomponent reactions have been applied to the synthesis of complex indoles, where a terminal alkyne, a component of our target ynone, is a key starting material in a four-component sequence. This highlights the potential for designing novel MCRs that directly incorporate this compound to generate libraries of complex heterocyclic compounds.

Development of Novel Catalytic Systems Utilizing Ynone Derivatives

The unique electronic and steric properties of ynones, including this compound, have led to their use in the development of novel catalytic systems. The alkyne moiety can coordinate to transition metals, influencing the catalytic cycle and enabling new types of chemical transformations.

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one to achieve high yield and purity?

Methodological Answer:
Synthesis optimization typically involves controlling reaction parameters such as temperature, solvent choice, and catalyst/base selection. For analogous fluorophenyl ketones, ethanol or methanol is often used as a solvent due to their ability to dissolve both aromatic aldehydes and ketones. A base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) facilitates condensation reactions, as demonstrated in Claisen-Schmidt-type syntheses for chalcones . For example, stirring the reaction mixture at 0–50°C for 2–3 hours under basic conditions can enhance yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to ketone) are critical steps .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm molecular structure. For fluorinated compounds, 19^{19}F NMR can resolve fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction determines bond lengths, angles, and packing arrangements. Programs like SHELXL refine crystallographic data, with R-factors <0.05 indicating high accuracy .
  • FT-IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2100 cm1^{-1}) stretches .

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:
Crystal packing, analyzed via X-ray diffraction, reveals intermolecular interactions (e.g., C–H···O, π-π stacking) that affect solubility and thermal stability. For fluorinated chalcones, dihedral angles between aromatic rings (e.g., 7.14°–56.26°) impact conjugation and electronic properties. Non-centrosymmetric packing, observed in similar compounds, correlates with nonlinear optical (NLO) activity . Researchers should use SHELX for refinement and Mercury software for visualizing Hirshfeld surfaces to quantify intermolecular contacts .

Advanced: What computational approaches are used to model the intermolecular interactions of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···F, H···O) and identifies dominant interactions. Tools like CrystalExplorer generate 2D fingerprint plots to visualize interaction contributions .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces and frontier molecular orbitals to predict reactivity. Basis sets like B3LYP/6-311+G(d,p) are standard for fluorinated systems .
  • Molecular Dynamics Simulations : Model crystal packing dynamics under varying temperatures or solvents .

Advanced: How do substituents on the aromatic rings affect the compound's electronic structure and reactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., -F, -NO2_2) decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions. For example, fluorine’s inductive effect stabilizes the carbonyl group, enhancing resistance to hydrolysis. UV-Vis spectroscopy can track shifts in λmax\lambda_{\text{max}} due to conjugation changes, while cyclic voltammetry measures redox potentials influenced by substituents . Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) reveal substituent-dependent trends in bioactivity .

Basic: What are the common side reactions encountered during the synthesis, and how can they be mitigated?

Methodological Answer:
Common issues include:

  • Oligomerization : Minimized by using dilute conditions and low temperatures.
  • Oxidation of Alkyne : Prevented by inert atmospheres (N2_2/Ar) and avoiding strong oxidizers.
  • Byproduct Formation : Controlled via stoichiometric precision (e.g., 1:1 aldehyde:ketone ratio) and stepwise addition of reagents. Monitoring with TLC and quenching reactions at optimal times reduces impurities .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the molecular structure?

Methodological Answer:

  • Multi-Dataset Refinement : Use SHELXL to refine against multiple datasets, improving parameter convergence .
  • Twinned Data Analysis : For overlapping reflections, tools like CELL_NOW or TWINABS deconvolute contributions from twin domains.
  • Validation Tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles. PLATON’s ADDSYM detects missed symmetry elements .

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